4-Methyl-5-thiazoleethanol

Solubility Formulation Physicochemical Properties

4-Methyl-5-thiazoleethanol (CAS 137-00-8), also known as Sulfurol, is a sulfur-containing heterocyclic compound belonging to the thiazole class. It is a key intermediate in the industrial synthesis of vitamin B1 (thiamine) and occurs naturally as a flavor compound in various foods and botanicals, including Comté cheese and Panax ginseng.

Molecular Formula C6H9NOS
Molecular Weight 143.21 g/mol
CAS No. 137-00-8
Cat. No. B042058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-thiazoleethanol
CAS137-00-8
Synonyms2-(4-Methyl-1,3-thiazol-5-yl)ethanol;  2-(4-Methyl-5-thiazolyl)ethanol;  2-(4-Methylthiazole-5-yl)ethanol;  4-Methyl-5-(2-hydroxyethyl)thiazole;  4-Methyl-5-(2-thiazoleethanol);  4-Methyl-5-(β-hydroxyethyl)thiazole;  4-Methyl-5-thiazoleethanol;  4-Methyl-5-
Molecular FormulaC6H9NOS
Molecular Weight143.21 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)CCO
InChIInChI=1S/C6H9NOS/c1-5-6(2-3-8)9-4-7-5/h4,8H,2-3H2,1H3
InChIKeyBKAWJIRCKVUVED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water, ether, benzene, chloroform
Miscible at room temperature (in ethanol)

4-Methyl-5-thiazoleethanol (CAS 137-00-8): Essential Thiazole Moiety for Vitamin B1 Synthesis and Flavor Applications


4-Methyl-5-thiazoleethanol (CAS 137-00-8), also known as Sulfurol, is a sulfur-containing heterocyclic compound belonging to the thiazole class [1]. It is a key intermediate in the industrial synthesis of vitamin B1 (thiamine) [2] and occurs naturally as a flavor compound in various foods and botanicals, including Comté cheese and Panax ginseng . The compound is characterized as a hygroscopic, viscous liquid [2] with a high aqueous solubility of 9081 mg/L (estimated) [3], making it suitable for a range of synthetic and formulation applications.

4-Methyl-5-thiazoleethanol: Why Generic Thiazole Substitution Fails for Critical Research and Industrial Applications


Substituting 4-Methyl-5-thiazoleethanol with another thiazole derivative without rigorous validation carries significant risk of failure due to its unique combination of physical, chemical, and biological properties. Its specific substitution pattern—a methyl group at the 4-position and a hydroxyethyl group at the 5-position of the thiazole ring—dictates its distinct solubility profile (very soluble in water and alcohols) , its role as the sole thiazole moiety precursor in vitamin B1 biosynthesis [1], and its specific, meaty-nutty organoleptic signature . A comparative theoretical study confirms that even minor structural alterations in related thiazoles lead to substantial changes in molecular geometry, electronic properties, and spectroscopic signatures, which in turn affect reactivity and molecular recognition [2]. Therefore, generic substitution without re-validation of synthetic pathways, biological activity, or sensory profiles is not a viable option.

4-Methyl-5-thiazoleethanol: Quantifiable Differentiation from Analogs and Alternatives


Solubility and Partitioning: High Aqueous Solubility for Formulation Flexibility vs. Thiazole Analogs

4-Methyl-5-thiazoleethanol exhibits high aqueous solubility, a critical property for many biological and formulation applications. Its estimated water solubility is 9081 mg/L [1]. In contrast, other thiazole derivatives, such as 4-methylthiazole (CAS 693-95-8), lack the hydroxyethyl group and are reported to be less soluble in water. The log Kow (octanol-water partition coefficient) is estimated to be 1.11, indicating a balanced hydrophilic/lipophilic profile [1].

Solubility Formulation Physicochemical Properties Thiazole Derivatives

Spectroscopic Signatures and Electronic Structure: Benchmark DFT Data for Analytical Method Development

A comprehensive theoretical study using Density Functional Theory (DFT) at B3LYP, B3LYP-GD3, and HSEH1PBE levels with the 6-311++G(d,p) basis set provides benchmark computational data for 4-Methyl-5-thiazoleethanol [1]. Key calculated parameters include optimized molecular geometric parameters, vibrational wavenumbers, HOMO-LUMO energy gap, and NMR chemical shifts, which were found to be in good agreement with experimental FT-IR and UV-vis spectra [1]. This study establishes a reference point for distinguishing 4-Methyl-5-thiazoleethanol from other thiazoles based on its unique electronic structure.

Analytical Chemistry DFT Spectroscopy Thiazole Characterization

Role in Vitamin B1 Synthesis: Essential Thiazole Moiety vs. Alternative Precursors

4-Methyl-5-thiazoleethanol is the specific and well-established thiazole moiety precursor for the industrial synthesis of vitamin B1 (thiamine) [1]. While alternative synthetic routes to thiamine may exist, this compound is the historical and commercially significant intermediate, as documented in foundational patents and literature [2]. For example, the compound is condensed with a pyrimidine moiety to form the thiamine skeleton [3].

Vitamin B1 Thiamine Synthesis Chemical Intermediate Pharmaceutical Manufacturing

Flavor Profile: Specific Organoleptic Descriptor vs. Generic Thiazole Odors

The sensory profile of 4-Methyl-5-thiazoleethanol is specifically characterized as 'fatty,' 'meaty,' and 'nutty' . This is in contrast to the generic 'characteristic disagreeable odor' often associated with simpler thiazole compounds [1]. The compound is naturally occurring and contributes to the flavor profile of foods like Comté cheese . It is approved for use as a flavoring agent by JECFA, with an acceptable daily intake (ADI) established [2].

Flavor Chemistry Organoleptic Properties Food Science Fragrance

Safety Profile for Fragrance Use: No Genotoxicity Concern vs. Other Fragrance Ingredients

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that 4-methyl-5-thiazoleethanol does not present a concern for genotoxicity based on the weight of evidence [1]. The assessment evaluated seven human health endpoints and found the compound safe for use under current fragrance ingredient practices. This is a critical differentiator for formulators seeking to minimize potential toxicological liabilities.

Toxicology Safety Assessment Fragrance Regulatory Science

4-Methyl-5-thiazoleethanol: High-Value Application Scenarios for Scientific and Industrial Procurement


1. Industrial Synthesis of Vitamin B1 (Thiamine)

This is the primary and most established application for 4-Methyl-5-thiazoleethanol. As the essential thiazole moiety precursor, it is reacted with a pyrimidine intermediate in a condensation step to form the thiamine skeleton. The high yield and efficiency of this well-documented process make this compound the cornerstone of vitamin B1 manufacturing [1].

2. Development of Robust Analytical Methods for Quality Control and Research

The detailed spectroscopic and computational data, including benchmark DFT calculations for geometric parameters, vibrational frequencies, and NMR chemical shifts, enable the development and validation of precise analytical methods. This is critical for laboratories performing quality control of raw materials, monitoring reactions, or quantifying this compound in biological matrices and food products [2].

3. Flavor and Fragrance Formulation Requiring Specific Meaty/Nutty Notes

Due to its unique and specific organoleptic profile (fatty, meaty, nutty), 4-Methyl-5-thiazoleethanol is the compound of choice for flavorists creating savory, roasted, or nut-like flavors for the food and beverage industry. Its natural occurrence and favorable safety assessment by JECFA further support its use as a food additive .

4. Aqueous-Based Formulations in Biological and Chemical Research

The high aqueous solubility of 4-Methyl-5-thiazoleethanol (estimated >9 g/L) makes it particularly suitable for experiments requiring dissolution in cell culture media or other aqueous buffers. This property facilitates its use in studies investigating biological activity, metabolic pathways, or as a building block for water-soluble drug candidates [3].

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